

Assessing Tumor Growth Inhibition with Sirpiglenastat: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

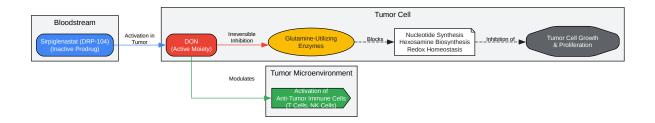
Introduction

Sirpiglenastat (DRP-104) is a novel, broad-acting glutamine antagonist designed for targeted delivery to the tumor microenvironment. As a prodrug of 6-diazo-5-oxo-L-norleucine (DON), **Sirpiglenastat** is engineered to be preferentially activated within tumor cells, thereby minimizing systemic toxicity.[1][2] This targeted approach allows for the effective inhibition of multiple glutamine-utilizing enzymes, which are crucial for the rapid proliferation and survival of many cancer cells.[2] By disrupting tumor cell metabolism, **Sirpiglenastat** not only directly impedes cancer cell growth but also remodels the tumor microenvironment to enhance antitumor immune responses.[3][4] These application notes provide a summary of preclinical data and detailed protocols for assessing the tumor growth inhibition effects of **Sirpiglenastat**.

Mechanism of Action

Sirpiglenastat functions as a glutamine mimic, irreversibly inhibiting numerous enzymes involved in glutamine metabolism. This broad antagonism disrupts several key metabolic pathways essential for cancer cells, including nucleotide synthesis, the hexosamine biosynthesis pathway, and redox homeostasis. Unlike healthy cells, many tumors exhibit "glutamine addiction," making them particularly vulnerable to this metabolic disruption. Furthermore, by altering the metabolic landscape of the tumor microenvironment, Sirpiglenastat can enhance the infiltration and activity of anti-tumor immune cells such as T cells and natural killer (NK) cells, while reducing immunosuppressive cell populations.





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Caption: Sirpiglenastat's mechanism of action.

Data Presentation In Vivo Efficacy of Sirpiglenastat in Syngeneic Mouse Models

The following tables summarize the tumor growth inhibition (TGI) observed in preclinical studies with **Sirpiglenastat**.



Cell Line	Mouse Strain	Treatment	Dosing Schedule	Tumor Growth Inhibition (TGI)	Reference
MC38 (Colon Carcinoma)	C57BL/6	Sirpiglenastat (0.5 - 1.4 mg/kg, s.c.)	5 days on, 2 days off	96% - 101%	
CT26 (Colon Carcinoma)	BALB/c	Sirpiglenastat (0.5 mg/kg, s.c.)	Once daily for 5 days	90% at day 12	
H22 (Hepatocellul ar Carcinoma)	-	Sirpiglenastat (0.5 mg/kg, s.c.)	-	Significant Inhibition	-

Response Criteria in Lung Cancer Patient-Derived

Xenograft (PDX) and Syngeneic Models

Response Category	Tumor Growth Inhibition (TGI)	
Responder	≥80%	
Partial Responder	30-80%	
Non-responder	0-30%	

Data from Dracen Pharmaceuticals presentation.

Experimental Protocols In Vitro Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of Sirpiglenastat on cancer cell lines.

Materials:

Cancer cell line of interest

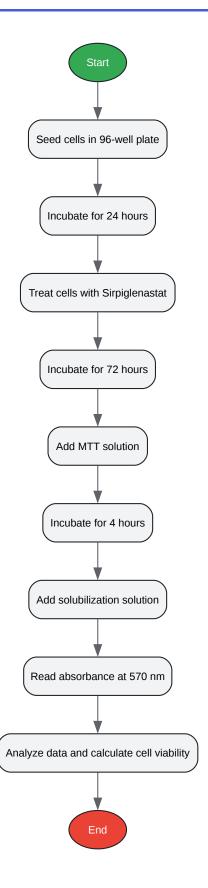


- Complete cell culture medium
- Sirpiglenastat (DRP-104)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- · 96-well plates
- Multichannel pipette
- Microplate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100
 μL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere
 with 5% CO2.
- Compound Treatment: Prepare serial dilutions of **Sirpiglenastat** in culture medium. Remove the old medium from the wells and add 100 μL of the diluted compound or vehicle control.
- Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
- MTT Addition: Add 10 μL of MTT solution to each well and incubate for 4 hours at 37°C.
- \bullet Solubilization: Add 100 μL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.





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Caption: Workflow for the in vitro MTT cell viability assay.



In Vivo Tumor Xenograft Study

This protocol outlines the procedure for assessing the anti-tumor efficacy of **Sirpiglenastat** in a mouse xenograft model.

Materials:

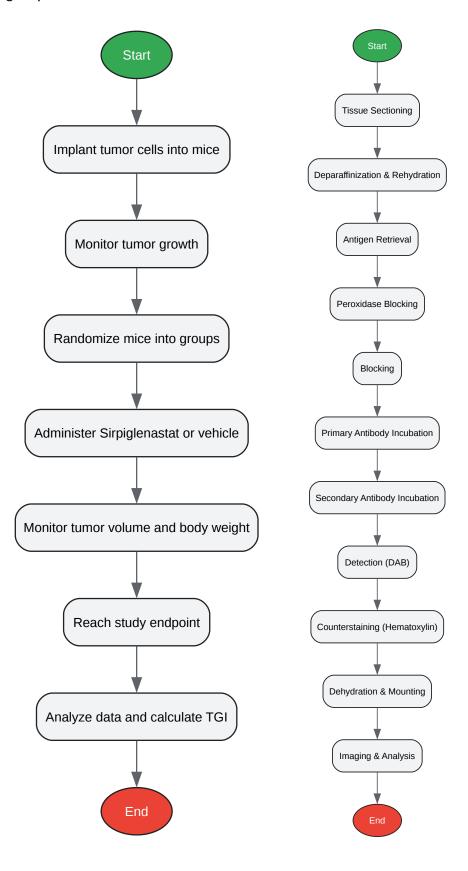
- Immunocompromised mice (e.g., BALB/c nude or C57BL/6)
- Cancer cell line (e.g., MC38)
- Matrigel (optional)
- Sirpiglenastat (DRP-104)
- Vehicle control
- Calipers for tumor measurement
- Sterile syringes and needles

Procedure:

- Cell Implantation: Subcutaneously inject 1 x 10 $^{\circ}$ 6 cancer cells in 100 μ L of PBS (can be mixed with Matrigel) into the flank of each mouse.
- Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
- Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
- Drug Administration: Administer **Sirpiglenastat** or vehicle control at the desired dose and schedule (e.g., daily subcutaneous injection for 5 days followed by a 2-day break).
- Monitoring: Continue to monitor tumor volume and body weight throughout the study.
- Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a specific treatment duration.



 Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.





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